![molecular formula C15H16ClN3OS B2574020 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 392256-05-2](/img/structure/B2574020.png)

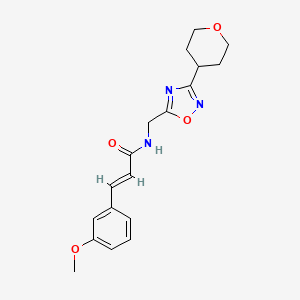

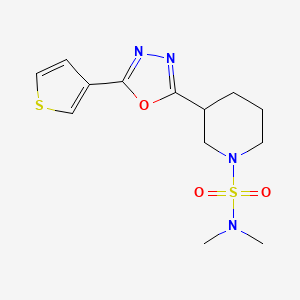

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .科学的研究の応用

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations can provide valuable insights into the interaction mechanisms of chemical compounds with biological targets. For example, the study conducted by Viji et al. (2020) on a similar compound used molecular docking to predict biological effects based on the structure of the molecule. This approach, involving density functional theory (DFT) calculations and analyses such as molecular electrostatic potential (MEP) and Fukui functions, highlights the potential of "4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide" for detailed interaction studies with biological molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

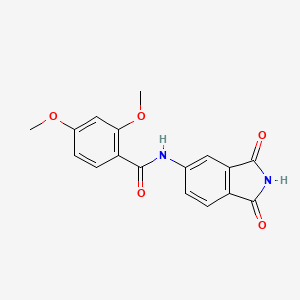

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds are fundamental in medicinal chemistry and drug discovery. Studies on related compounds, such as the work by Hussein et al. (2008), which explored the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, provide a framework for synthesizing and analyzing similar complex molecules. These methodologies can be applied to the synthesis and structural elucidation of "4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide," potentially revealing its pharmacological properties and applications (Hussein, Harb, & Mousa, 2008).

Antimicrobial and Antifungal Applications

The exploration of antimicrobial and antifungal activities is a common application of novel chemical compounds. For instance, Behalo's (2010) synthesis of 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives and their investigation for antimicrobial activities suggest a potential area of application for "4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide." Such studies can guide the design of experiments to evaluate the antimicrobial efficacy of this compound (Behalo, 2010).

作用機序

Target of Action

The compound “4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide” belongs to the class of pyrazolines . Pyrazolines are known to have diverse pharmacological effects, and their targets can vary widely depending on the specific structure of the compound .

Mode of Action

The mode of action of pyrazoline derivatives is often related to their ability to interact with various enzymes and receptors in the body . For example, some pyrazolines have been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission .

Biochemical Pathways

Pyrazolines can affect multiple biochemical pathways. For instance, they can influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can contribute to oxidative stress .

Result of Action

The molecular and cellular effects of pyrazoline derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of receptor function .

特性

IUPAC Name |

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c16-8-4-7-14(20)17-15-12-9-21-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWDJTBXTGTHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324709 | |

| Record name | 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |

CAS RN |

392256-05-2 | |

| Record name | 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)

![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2573944.png)

![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2573947.png)

![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)

![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)

![methyl({[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl})amine](/img/structure/B2573954.png)